5-Desfluoro voriconazole, (+/-)-
Overview
Description
5-Desfluoro voriconazole, (+/-)-, also known as racemic 5-desfluoro voriconazole, is a synthetic compound with the molecular formula C16H15F2N5O. It is a derivative of voriconazole, an antifungal medication used to treat serious fungal infections. The compound is characterized by the absence of a fluorine atom at the 5-position of the voriconazole molecule, which distinguishes it from its parent compound.
Mechanism of Action
Target of Action
5-Desfluoro Voriconazole, (+/-)- is a derivative of Voriconazole . Voriconazole is a broad-spectrum triazole antifungal agent, and its primary targets are fungal cytochrome P450 enzymes . These enzymes are involved in the synthesis of ergosterol, a critical component of the fungal cell membrane .
Mode of Action
5-Desfluoro Voriconazole, (+/-)-, like Voriconazole, likely inhibits the fungal cytochrome P450 enzymes, thereby preventing the synthesis of ergosterol . This disruption in ergosterol synthesis leads to an increase in cellular permeability causing leakage of cellular contents .
Biochemical Pathways
The compound’s action primarily affects the ergosterol biosynthesis pathway . By inhibiting the cytochrome P450 enzymes, it prevents the conversion of lanosterol to ergosterol, leading to a decrease in ergosterol levels and an accumulation of lanosterol . This imbalance disrupts the normal functioning of the fungal cell membrane, affecting various downstream cellular processes .
Pharmacokinetics
Based on its structural similarity to voriconazole, it can be hypothesized that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Voriconazole is well-absorbed orally, widely distributed in body tissues, metabolized in the liver by cytochrome P450 enzymes, and excreted in the urine and feces . The bioavailability of 5-Desfluoro Voriconazole, (+/-)- would be influenced by these factors .
Result of Action
The inhibition of ergosterol synthesis by 5-Desfluoro Voriconazole, (+/-)- results in increased permeability of the fungal cell membrane and leakage of cellular contents, leading to fungal cell death . This provides an effective means of combating fungal infections .
Action Environment
The action, efficacy, and stability of 5-Desfluoro Voriconazole, (+/-)- can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances that can interact with the compound, and the presence of mutations in the target fungal species that may confer resistance to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Desfluoro voriconazole is synthesized through a multi-step chemical process. One of the common synthetic routes involves the reaction of phosphorus oxychloride and carbon tetrachloride in a vessel containing methyl alcohol, zinc powder, ammonium formate, and formamidine acetate . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 5-desfluoro voriconazole follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to isolate the final product. The industrial production aims to achieve high yield and purity to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
5-Desfluoro voriconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted analogs of 5-desfluoro voriconazole.
Scientific Research Applications
5-Desfluoro voriconazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research focuses on its antifungal properties and potential therapeutic applications.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
Voriconazole: The parent compound, known for its potent antifungal activity.
5-Chloro voriconazole: A derivative with a chlorine atom at the 5-position.
5-Methyl voriconazole: A derivative with a methyl group at the 5-position.
Uniqueness
5-Desfluoro voriconazole is unique due to the absence of a fluorine atom at the 5-position, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. This structural difference can influence its biological activity, making it a valuable compound for research and development in antifungal therapies.
Properties
IUPAC Name |
(2R,3S)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O/c1-11(15-4-5-19-8-21-15)16(24,7-23-10-20-9-22-23)13-3-2-12(17)6-14(13)18/h2-6,8-11,24H,7H2,1H3/t11-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQLILUCRUIFNH-MEDUHNTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NC=C1)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171287 | |
Record name | (+/-)-5-Desfluoro voriconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182369-73-9 | |
Record name | 5-Desfluoro voriconazole, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182369739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-5-Desfluoro voriconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-DESFLUORO VORICONAZOLE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74OPK4PZPP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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